molecular formula C16H18FN3O3 B1679917 Norfloxacin CAS No. 70458-96-7

Norfloxacin

Cat. No. B1679917
CAS RN: 70458-96-7
M. Wt: 319.33 g/mol
InChI Key: OGJPXUAPXNRGGI-UHFFFAOYSA-N
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Description

Norfloxacin is an antibiotic in a group of drugs called fluoroquinolones . It fights bacteria in the body and is used to treat different bacterial infections of the prostate or urinary tract (bladder and kidneys). Norfloxacin is also used to treat gonorrhea .


Synthesis Analysis

A norfloxacin anti-bacterial agent was immobilized into hydrogels, Fe3O4 nanoparticles, and their magnetic hydrogel nanocomposites . The in vitro drug release manner of norfloxacin was explored at different temperatures and pH values .


Molecular Structure Analysis

Norfloxacin has a molecular formula of C16H18FN3O3 . Its average mass is 319.331 Da and its monoisotopic mass is 319.133209 Da . A study of self-assembly system of norfloxacin molecularly imprinted polymers based on simulated design was also conducted .


Chemical Reactions Analysis

A new norfloxacin–saccharin cocrystal and a cocrystal–solvate were synthesized through the mechanochemical method (neat and liquid-assisted grinding), and the characterization was performed by thermal analysis (TG–DTA, DSC and DSC microscopy), infrared vibrational spectroscopy, and powder X-ray diffraction .


Physical And Chemical Properties Analysis

Norfloxacin has an aqueous solubility 3.5 times higher when cocrystallized with saccharin than in its pristine state . The solvate–cocrystal has a water solubility 2.3 times higher than norfloxacin .

Scientific Research Applications

1. Environmental Contamination and Water Treatment

Norfloxacin, an antibiotic frequently used in infectious disease treatment, has been a subject of environmental concern due to its persistence and potential contamination of water sources. Research by Zhang et al. (2018) explored the use of atmospheric-pressure non-thermal plasma for treating norfloxacin-contaminated water, demonstrating its effectiveness and potential as a low-temperature plasma technology in antibiotic wastewater treatment (Zhang, Zhang, Zhang, & Huang, 2018). Chen and Wang (2020) investigated the degradation of norfloxacin in water using ionizing irradiation, which effectively eliminated its antimicrobial activity against Staphylococcus aureus (Chen & Wang, 2020). Liang et al. (2015) studied the impact of dissolved organic matter on the photolysis of norfloxacin, revealing that norfloxacin underwent different photodegradation pathways depending on the presence of dissolved organic matter (Liang et al., 2015).

2. Advanced Materials and Analytical Methods

Xu et al. (2020) explored the degradation effect of gas-liquid phase dielectric barrier discharge on norfloxacin, combined with catalysts like H2O2 or Fe2+, showing promising applications for pharmaceutical wastewater treatment (Xu et al., 2020). Natori et al. (2016) developed a green analytical method using FTIR spectrophotometry for determining norfloxacin in raw materials, providing an environmentally friendly alternative for quality control analysis (Natori, Tótoli, & Salgado, 2016).

3. Photocatalysis and Biodegradation

Guo et al. (2017) investigated the photocatalytic transformation of norfloxacin by BiOBr/iron oxides hybrid photocatalyst, exploring kinetic, intermediates, and influencing factors. This study provided insights into the photocatalytic degradation pathways of norfloxacin (Guo et al., 2017). Ondon et al. (2020) assessed the simultaneous removal of norfloxacin and electricity generation in microbial fuel cells, highlighting the technology's potentialfor antibiotics wastewater treatment and addressing the challenge of antibiotic resistance genes (Ondon, Li, Zhou, & Li, 2020).

4. Antibacterial and Antitumoral Action

Di Virgilio et al. (2013) studied the antitumoral action of a Norfloxacin complex with Cu(II), Cu(Nor)2·5H2O, on osteosarcoma cells and calvaria-derived cells, evaluating its cytotoxicity and genotoxicity. This research suggests potential applications for alternative cancer therapies (Di Virgilio et al., 2013).

5. Photocatalysis with Nanomaterials

Zhou et al. (2016) explored the photocatalysis of Norfloxacin using ZnO nanoflowers and triangular silver nanoplates. The study demonstrated the synergistic effects of these nanomaterials in enhancing the photocatalytic activity and efficiency of Norfloxacin degradation (Zhou, Zhang, Liu, Liu, Xue, Yang, & Chang, 2016).

6. Drug Detection and Monitoring

Chen et al. (2023) focused on developing an environmentally friendly electrochemical sensor for Norfloxacin detection in animal-derived foods. This research highlights the importance of monitoring Norfloxacin levels due to potential side effects and illegal use (Chen et al., 2023).

7. Drug Release and Bioavailability Enhancement

Gadade et al. (2017) investigated the effect of release-retarding polymers on the drug release of Norfloxacin from floating tablets, offering insights into the optimization of drug delivery systems (Gadade, Sarda, & Shahi, 2017). Lee et al. (2016) enhanced the bioavailability of Norfloxacin by conjugating it with isosorbide via enzymatic catalysis, suggesting the development of a novel prodrug (Lee et al., 2016).

Safety And Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel . This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . You should not use this medication if you have ever had swelling or tearing of a tendon caused by taking norfloxacin or similar antibiotics .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)
Source PubChem
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InChI Key

OGJPXUAPXNRGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O
Source PubChem
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Molecular Formula

C16H18FN3O3
Source PubChem
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DSSTOX Substance ID

DTXSID7037680
Record name Norfloxacin
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Molecular Weight

319.33 g/mol
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Physical Description

Solid
Record name Norfloxacin
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Solubility

In water, 0.28 mg/mL at 25 °C. Solubility in water is pH dependent, increasing sharply at pH<5 or pH >10, Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340, 1.01e+00 g/L
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Mechanism of Action

The bactericidal action of Norfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Norfloxacin is a broad-spectrum antibiotic agent that is shown to be effective against various Gram-positive and Gram-negative bacterial species. The fluorine atom at the 6 position increases potency against gram-negative organisms, and the piperazine moiety at the 7 position is responsible for anti-pseudomonal activity, Norfloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, norfloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV)., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).
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Product Name

Norfloxacin

Color/Form

White to light-yellow crystalline powder

CAS RN

70458-96-7
Record name Norfloxacin
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Melting Point

227-228 °C, 220-221 °C, 227 - 228 °C
Record name Norfloxacin
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Record name Norfloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015192
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101,000
Citations
B Holmes, RN Brogden, DM Richards - Drugs, 1985 - Springer
… cure rate with norfloxacin than with pipemidic acid, and similar cure rates with norfloxacin and both … Similar results were found in a few studies comparing norfloxacin to pipemidic acid or …
Number of citations: 179 link.springer.com
C Mazuel - Analytical profiles of drug substances, 1991 - Elsevier
Publisher Summary This chapter discusses the norfloxacin. Norfloxacin is a synthetic antibacterial fluoroquinolone discovered in the late nineteen-seventies. It is related to nalidixic acid …
Number of citations: 61 www.sciencedirect.com
ML Corrado, WE Struble, C Peter, V Hoagland… - The American journal of …, 1987 - Elsevier
… In those trials comparing the safety of norfloxacin with that of … filter paper material were examined for norfloxacin crystals [4]. In … either norfloxacin with placebo (two studies) or norfloxacin …
Number of citations: 99 www.sciencedirect.com
EJC Goldstein - The American journal of medicine, 1987 - Elsevier
… Norfloxacin is an orally absorbed fluoroquinolone antibacterial with a fluorine at position 6 … of norfloxacin fncludes Pseudomonas aeruginosa, as well as enteric pathogens. Norfloxacin …
Number of citations: 108 www.sciencedirect.com
SR Norrby, M Jonsson - Antimicrobial agents and Chemotherapy, 1983 - Am Soc Microbiol
… Norfloxacin seems to be a promising antibacterial agent for the … Norfloxacin is a newly developed antibacterial agent that is chemically related to nalidixic acid and cinoxacin. Norfloxacin …
Number of citations: 103 journals.asm.org
NR Campbell, M Kara, BB Hasinoff… - British journal of …, 1992 - Wiley Online Library
… The subjects ingested norfloxacin 400mg on seven occasions a minimum of 6 days … took norfloxacin alone. On subsequent occasions the subjects were randomized to ingest norfloxacin …
Number of citations: 115 bpspubs.onlinelibrary.wiley.com
DE Nix, JH Wilton, B Ronald, L Distlerath… - Antimicrobial agents …, 1990 - Am Soc Microbiol
… of norfloxacin alone. When Maalox was given 2 h after norfloxacin, maximal concentrations of norfloxacin in … Norfloxacin concentrations in urine were also reduced as a result of antacid …
Number of citations: 145 journals.asm.org
AL Barry, RN Jones, C Thornsberry… - Antimicrobial Agents …, 1984 - Am Soc Microbiol
… norfloxacin, except that ciprofloxacin has a cyclopropyl group in the 1 position, whereas norfloxacin … In this report, we compare the in vitro activity of ciprofloxacin with that of norfloxacin …
Number of citations: 266 journals.asm.org
DA Marble, JA Bosso - Drug intelligence & clinical pharmacy, 1986 - journals.sagepub.com
… norfloxacin, the mechanism of action is very similar to that of the former agent. Unlike penicillins and cephalosporins, norfloxacin … By altering the structure of this enzyme, norfloxacin …
Number of citations: 23 journals.sagepub.com
P Bilski, LJ Martinez, EB Koker… - Photochemistry and …, 1996 - Wiley Online Library
Norfloxacin is a fluoroquinolone (FQ) antibiotic that has been reported to cause cutaneous photosensitivity in animals and occasionally in humans. We have studied the fluorescence …
Number of citations: 113 onlinelibrary.wiley.com

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